Pyrazoxyfen

Description

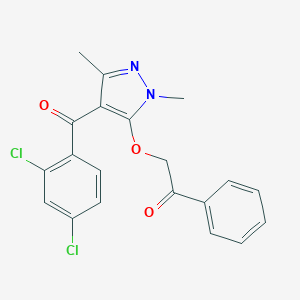

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-12-18(19(26)15-9-8-14(21)10-16(15)22)20(24(2)23-12)27-11-17(25)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKERUJTUOYLBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058167 | |

| Record name | Pyrazoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71561-11-0 | |

| Record name | Pyrazoxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71561-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazoxyfen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071561110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS6C1PT8FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide on the Mode of Action of Pyrazoxyfen on the HPPD Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoxyfen is a selective herbicide belonging to the pyrazole class of compounds. It functions as a pro-herbicide, undergoing metabolic activation in target plants to its active form, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway. Inhibition of HPPD disrupts the biosynthesis of essential molecules such as plastoquinone and tocopherols, leading to a cascade of effects including the inhibition of carotenoid biosynthesis, subsequent photo-destruction of chlorophyll, and ultimately, plant death, characterized by a distinct bleaching symptom. This technical guide provides a comprehensive overview of the mode of action of Pyrazoxyfen, focusing on its interaction with the HPPD enzyme. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing HPPD inhibition, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Pyrazoxyfen is a widely used herbicide for the control of annual and perennial weeds in various agricultural settings. Its efficacy is attributed to its ability to be converted into a highly active inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27)[1][2]. HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA)[3]. In plants, HGA is a crucial precursor for the synthesis of plastoquinone and tocopherols (Vitamin E)[3]. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

The inhibition of HPPD by the active metabolite of Pyrazoxyfen leads to a depletion of the plastoquinone pool. This, in turn, inhibits carotenoid biosynthesis, which is critical for protecting chlorophyll from photo-oxidation. The absence of carotenoids results in the characteristic bleaching of the plant tissues, followed by necrosis and death[4]. This mode of action makes HPPD a prime target for the development of herbicides.

From Pro-herbicide to Active Inhibitor: The Metabolic Activation of Pyrazoxyfen

Pyrazoxyfen itself exhibits limited inhibitory activity against the HPPD enzyme. Its herbicidal effect is dependent on its metabolic conversion within the plant to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole[1][2]. This conversion is a key step in its mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazoxyfen (Ref: SL 49) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Synthesis of Pyrazoxyfen from 1,3-Dimethylpyrazole

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the herbicide Pyrazoxyfen, commencing from the starting material 1,3-dimethylpyrazole. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It details the necessary chemical transformations, experimental protocols, and quantitative data for the key steps involved in the synthesis.

Introduction

Pyrazoxyfen, with the chemical name 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethanone, is a significant herbicide belonging to the benzoylpyrazole class.[1] Its synthesis involves the construction of a polysubstituted pyrazole core, functionalized with a dichlorobenzoyl group and a phenacyl ether moiety. This guide outlines a three-step synthetic route starting from 1,3-dimethylpyrazole, a readily available starting material. The proposed pathway involves the initial formation of a key intermediate, 1,3-dimethyl-5-pyrazolone, followed by a Friedel-Crafts acylation and subsequent etherification to yield the final product.

Proposed Synthetic Pathway

The synthesis of Pyrazoxyfen from 1,3-dimethylpyrazole can be envisioned through the following three key steps:

-

Synthesis of 1,3-Dimethyl-5-pyrazolone (Intermediate 1): The initial step involves the synthesis of 1,3-dimethyl-5-pyrazolone from precursors like methylhydrazine and ethyl acetoacetate.[2]

-

Friedel-Crafts Acylation to yield 1,3-Dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole (Intermediate 2): This crucial step introduces the 2,4-dichlorobenzoyl group at the C-4 position of the pyrazolone ring.[3]

-

Williamson Ether Synthesis to yield Pyrazoxyfen (Final Product): The final step involves the etherification of the hydroxyl group of Intermediate 2 with 2-bromo-1-phenylethanone.[4]

The overall synthetic workflow is depicted in the diagram below.

Caption: Proposed synthetic pathway for Pyrazoxyfen.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1,3-Dimethyl-5-pyrazolone (Intermediate 1)

This intermediate is synthesized via the cyclocondensation reaction of methylhydrazine with ethyl acetoacetate.[2]

Experimental Protocol:

-

To a solution of ethyl acetoacetate (1 equivalent) in anhydrous ethanol at 0°C, slowly add methylhydrazine (1 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

-

Heat the mixture to 60°C and maintain for 10 hours, followed by reflux for 2.5 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be purified by recrystallization or used directly in the next step.

| Parameter | Value | Reference |

| Reactants | Methylhydrazine, Ethyl acetoacetate | [2] |

| Solvent | Anhydrous Ethanol | [2] |

| Reaction Temperature | 0°C to reflux | [2] |

| Reaction Time | ~16 hours | [2] |

| Yield | 66-100% | [2] |

| CAS Number | 2749-59-9 | [5] |

| Molecular Formula | C5H8N2O | [5] |

| Molecular Weight | 112.13 g/mol | [5] |

Step 2: Synthesis of 1,3-Dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole (Intermediate 2)

This step involves a Friedel-Crafts acylation of 1,3-dimethyl-5-pyrazolone. The following protocol is adapted from a patented procedure.[3]

Experimental Protocol:

-

In a reaction vessel, prepare a solution of 1,3-dimethyl-5-pyrazolone (1 equivalent) in dichloroethane.

-

While cooling, add anhydrous aluminum chloride (approximately 2.8 equivalents).

-

To this mixture, add m-dichlorobenzene (approximately 1.7 equivalents) dropwise at 30°C.

-

Subsequently, add a solution of tetrachloromethane (approximately 2.7 equivalents) in dichloroethane dropwise over one hour at 25-30°C.

-

The condensation reaction is carried out at 40°C for 90 minutes and then at 50°C for 30 minutes.

-

After cooling, gradually add concentrated hydrochloric acid and heat the mixture at 60-70°C for 4 hours.

-

Separate the dichloroethane layer and purify the product.

| Parameter | Value | Reference |

| Reactants | 1,3-Dimethyl-5-pyrazolone, Anhydrous aluminum chloride, m-Dichlorobenzene, Tetrachloromethane | [3] |

| Solvent | Dichloroethane | [3] |

| Reaction Temperature | 25-70°C | [3] |

| Reaction Time | ~7 hours | [3] |

| Yield | Not explicitly stated, but the procedure leads to the desired product. | [3][6] |

Step 3: Synthesis of Pyrazoxyfen (Final Product)

The final step is a Williamson ether synthesis, which involves the O-alkylation of the hydroxyl group of Intermediate 2 with 2-bromo-1-phenylethanone.[4]

Experimental Protocol (General Procedure):

-

Dissolve 1,3-dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole (1 equivalent) in a suitable aprotic solvent such as acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution.

-

To this suspension, add 2-bromo-1-phenylethanone (1-1.2 equivalents) and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain Pyrazoxyfen.

| Parameter | Value | Reference |

| Reactants | 1,3-Dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole, 2-Bromo-1-phenylethanone, Base (e.g., K2CO3) | [4][7] |

| Solvent | Acetone or DMF | [7] |

| Reaction Temperature | Reflux | [7] |

| CAS Number | 71561-11-0 | [8] |

| Molecular Formula | C20H16Cl2N2O3 | [8] |

| Molecular Weight | 403.26 g/mol | [8] |

Reaction Mechanisms

The key chemical transformations in this synthesis are the Friedel-Crafts acylation and the Williamson ether synthesis.

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich C-4 position of the pyrazolone ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Williamson Ether Synthesis Mechanism

This reaction is a classic SN2 nucleophilic substitution. The basic conditions deprotonate the hydroxyl group of the pyrazole, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[4]

Caption: Mechanism of Williamson Ether Synthesis.

Conclusion

The synthesis of Pyrazoxyfen from 1,3-dimethylpyrazole is a multi-step process that relies on fundamental organic reactions. The pathway outlined in this guide, involving the formation of a pyrazolone intermediate, followed by Friedel-Crafts acylation and Williamson ether synthesis, presents a viable route to this important herbicide. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of pyrazole-based agrochemicals and pharmaceuticals. Further optimization of reaction conditions for each step may be necessary to achieve high yields and purity on a larger scale.

References

- 1. Crystal structure of pyrazoxyfen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. prepchem.com [prepchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dimethyl-5-pyrazolone CAS#: 2749-59-9 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethanone 71561-11-0, Information for 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethanone 71561-11-0, Suppliers of 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethanone 71561-11-0 [chemnet.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Pyrazoxyfen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoxyfen is a selective, systemic herbicide belonging to the benzoylpyrazole class of compounds. It is effective as a pro-herbicide for the control of annual and perennial weeds in rice cultivation. This technical guide provides a comprehensive overview of the chemical and physical properties of Pyrazoxyfen, its molecular structure, a detailed synthesis protocol, and its mechanism of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document also includes detailed experimental methodologies for its synthesis and characterization, as well as for assessing its biological activity. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

Pyrazoxyfen is a colorless crystalline solid with the systematic IUPAC name 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethan-1-one[1]. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethan-1-one | [1] |

| CAS Number | 71561-11-0 | [1][2][3] |

| Molecular Formula | C20H16Cl2N2O3 | [1][2][3][4] |

| Molecular Weight | 403.26 g/mol | [2][3][4] |

| Appearance | Colourless Crystalline | [3] |

| Melting Point | 111.5 °C | [2][5][6] |

| Boiling Point | 599.9 ± 50.0 °C (Predicted) | [2][6] |

| Density | 1.4162 g/cm³ (Rough Estimate) | [2][6] |

| Water Solubility | 900 mg/L at 20 °C | [7] |

| Storage Temperature | 0-6°C | [2][5][6] |

| XLogP3 | 4.5 | [5] |

Chemical Structure

Pyrazoxyfen is a member of the pyrazole class of compounds, characterized by a 1,3-dimethylpyrazole ring substituted at positions 4 and 5 with 2,4-dichlorobenzoyl and 2-oxo-2-phenylethoxy groups, respectively[5][6]. The crystal structure of Pyrazoxyfen reveals a three-dimensional architecture formed by various intermolecular interactions[8].

Caption: 2D Chemical Structure of Pyrazoxyfen.

Synthesis of Pyrazoxyfen

Pyrazoxyfen can be synthesized through a multi-step process involving the reaction of 1,3-dimethyl-5-pyrazolone with 2,4-dichlorobenzoyl chloride, followed by a reaction with α-bromoacetophenone[2].

Synthesis Workflow

Caption: Synthesis workflow for Pyrazoxyfen.

Experimental Protocol for Synthesis

Materials:

-

1,3-dimethyl-5-pyrazolone

-

Dioxane

-

Potassium carbonate

-

2,4-dichlorobenzoyl chloride

-

α-bromoacetophenone

-

Acetonitrile

-

Potassium iodide

Procedure:

-

Step 1: Acylation

-

A mixture of 1,3-dimethyl-5-pyrazolone and potassium carbonate is refluxed in dioxane for 1 hour.

-

2,4-dichlorobenzoyl chloride is then added, and the mixture is refluxed for an additional 2 hours to yield the intermediate product.

-

-

Step 2: Etherification

-

The intermediate product is then refluxed with α-bromoacetophenone for 40 minutes to yield Pyrazoxyfen.

-

Alternatively, the intermediate product can be refluxed with acetonitrile, α-chloroacetophenone, potassium carbonate, and potassium iodide for 1 hour to obtain Pyrazoxyfen[2].

-

-

Purification:

-

The final product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Mode of Action

Pyrazoxyfen acts as a pro-herbicide, meaning it is converted into its active form after application. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[9][10]. HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage in plants[11]. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of plant tissues followed by necrosis and death[12].

Signaling Pathway of HPPD Inhibition

Caption: Simplified signaling pathway of HPPD inhibition by Pyrazoxyfen.

Experimental Protocols for Characterization and Activity Assay

Spectroscopic Characterization

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve 5-10 mg of the purified Pyrazoxyfen in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

¹H-NMR Spectroscopy: Acquire the proton NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.

5.1.2. Infrared (IR) Spectroscopy

-

Instrumentation: FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

5.1.3. Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometer (e.g., LC-TOF-MS or GC-HRTOFMS).

-

Method: Electrospray ionization (ESI) or electron ionization (EI) can be used.

-

Data Analysis: Determine the molecular weight and fragmentation pattern to confirm the structure. Predicted m/z values for various adducts are available in public databases[13].

HPPD Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against the HPPD enzyme.

Materials:

-

Recombinant HPPD enzyme

-

4-hydroxyphenylpyruvate (HPPA) substrate

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of Pyrazoxyfen in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Assay Plate Preparation: Add the diluted Pyrazoxyfen solutions to a 96-well plate. Include a control with DMSO only.

-

Enzyme Addition: Add the HPPD enzyme solution to all wells.

-

Reaction Initiation: Initiate the reaction by adding the HPPA substrate solution.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The formation of homogentisate, the product of the reaction, is fluorescent.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Pyrazoxyfen is a well-characterized benzoylpyrazole herbicide with a specific mode of action involving the inhibition of the HPPD enzyme. This technical guide has provided a detailed overview of its chemical properties, structure, synthesis, and mechanism of action. The included representative experimental protocols offer a foundation for researchers and scientists working with Pyrazoxyfen and related compounds in the fields of agrochemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoxyfen (Ref: SL 49) [sitem.herts.ac.uk]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. epa.gov [epa.gov]

- 13. PubChemLite - Pyrazoxyfen (C20H16Cl2N2O3) [pubchemlite.lcsb.uni.lu]

Pyrazoxyfen: A Technical Guide to its Core Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the herbicide Pyrazoxyfen, focusing on its chemical identity, mechanism of action, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Properties

Pyrazoxyfen is a selective herbicide belonging to the pyrazole class of chemicals.[1][2] It is used for the control of annual and perennial weeds.[2]

| Property | Value | Reference |

| CAS Number | 71561-11-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₆Cl₂N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 403.26 g/mol | [1][2] |

| Appearance | Colourless Crystalline | [1] |

| Melting Point | 111.5 °C | [2][5] |

| Boiling Point | 599.9 °C at 760 mmHg | [2] |

| Density | 1.33 g/cm³ | [2] |

Mechanism of Action: A Pro-Herbicide Targeting Carotenoid Biosynthesis

Pyrazoxyfen itself is a pro-herbicide, meaning it is converted into its active form within the target plant.[2] The herbicidal activity of Pyrazoxyfen stems from its metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole .[6] This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[6]

HPPD is a key enzyme in the biosynthetic pathway of plastoquinones and tocopherols, which are essential for carotenoid biosynthesis.[7] By inhibiting HPPD, the production of these vital compounds is disrupted, leading to a downstream inhibition of carotenoid synthesis. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching symptoms observed in treated plants, ultimately leading to necrosis and death.

The following diagram illustrates the mechanism of action of Pyrazoxyfen, from its conversion to the active metabolite to its ultimate effect on the plant.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Pyrazoxyfen and its effects.

Synthesis of the Active Metabolite: 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole

This protocol describes a method for the synthesis of the active metabolite of Pyrazoxyfen.

Materials:

-

1,3-dimethyl-5-pyrazolone

-

Dichloroethane

-

Anhydrous aluminium chloride

-

m-dichlorobenzene

-

Tetrachloromethane

-

Concentrated hydrochloric acid

Procedure:

-

To a mixed solution of 5.6 g of 1,3-dimethyl-5-pyrazolone and 40 ml of dichloroethane, add 16 g of anhydrous aluminium chloride while cooling the solution with water.

-

Dropwise add 9.6 g of m-dichlorobenzene to the solution at 30°C.

-

Subsequently, dropwise add a solution of 15.4 g of tetrachloromethane and 20 ml of dichloroethane to the mixed solution at 25° to 30°C over one hour.

-

Perform a condensation reaction at 40°C for 90 minutes and then at 50°C for 30 minutes.

-

Allow the reaction mixture to cool and gradually add 100 ml of concentrated hydrochloric acid.

-

Conduct a reaction at 60° to 70°C for 4 hours.

-

Separate the dichloroethane solution and refine it to obtain 1,3-dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole.[1]

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a high-throughput screening assay to determine the inhibitory activity of compounds against HPPD.

Materials:

-

Recombinant HPPD enzyme

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.0)

-

FeSO₄

-

Sodium ascorbate

-

Homogentisate 1,2-dioxygenase (HGD)

-

Test compound (e.g., Pyrazoxyfen metabolite) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 20 mM HEPES (pH 7.0), 0.1 mM FeSO₄, and 2 mM sodium ascorbate.

-

Add an appropriate amount of the HPP substrate and sufficient HGD to the mixture.

-

Add the test compound at various concentrations to the wells of the microplate. Include a control with DMSO only.

-

Initiate the reaction by adding the HPPD enzyme (e.g., 14 nM final concentration).

-

Monitor the change in absorbance at 318 nm at 25°C.[8] The rate of reaction is proportional to the HPPD activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Carotenoid Extraction and Quantification from Plant Tissue

This protocol describes a method for extracting and quantifying carotenoids from plant material to assess the impact of herbicides like Pyrazoxyfen.

Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Chloroform (HPLC grade)

-

2-propanol (HPLC grade)

-

Methanolic KOH

-

HPLC system with a photodiode array detector

-

YMC carotenoid column (or equivalent)

-

Carotenoid standards (e.g., β-carotene, lutein, etc.)

Procedure:

-

Extraction:

-

Homogenize approximately 0.25 to 0.5 g of dried (or 2.5 to 5 g of fresh) plant tissue in about 25 ml of chloroform using a polytron homogenizer.[9][10]

-

Allow the homogenate to sit for 30 minutes with occasional mixing.

-

For fresh samples, centrifuge to separate the chloroform phase. For dried samples, filter the extract.[9]

-

-

Saponification:

-

Combine 0.5 ml of the chloroform extract with 0.1 ml of methanolic KOH in a microfuge tube to hydrolyze chlorophylls.[9]

-

-

HPLC Analysis:

-

Quantification:

The following workflow diagram summarizes the key steps in the carotenoid extraction and quantification process.

Analytical Methods for Residue Analysis

The determination of Pyrazoxyfen and its active metabolite in environmental samples is crucial for regulatory and safety assessments.

Soil and Water Analysis: Analytical methods for detecting Pyrazoxyfen and its metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, in soil and water typically involve extraction followed by instrumental analysis.

A common approach for water samples includes:

-

Acidification of the water sample.

-

Extraction of the analytes using a suitable organic solvent.

-

Analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[12]

For soil samples, a rapid assay can be employed:

-

Incubation of the soil sample treated with Pyrazoxyfen.

-

Extraction of the bioavailable fraction with water.

-

Quantification using High-Performance Liquid Chromatography (HPLC).[13]

These methods allow for the sensitive and selective quantification of Pyrazoxyfen and its primary metabolite in environmental matrices.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Carotenoid Extraction and Quantification from Capsicum annuum [en.bio-protocol.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carotenoid Extraction and Quantification from Capsicum annuum [bio-protocol.org]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. ars.usda.gov [ars.usda.gov]

The Rise of Pyrazoles: A Technical Guide to their History and Discovery as Herbicides

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the development of modern herbicides. Its versatile structure has given rise to a diverse array of commercial products targeting critical enzymes in plant metabolic pathways. This technical guide provides an in-depth exploration of the history, discovery, and mechanisms of action of pyrazole-based herbicides, supplemented with detailed experimental protocols and quantitative data to support researchers in this field.

A Historical Perspective: From Discovery to Market Dominance

The journey of pyrazole herbicides began in the 1970s, with the pioneering work of Sankyo (now Daiichi Sankyo). Their research into p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors led to the discovery of pyrazolynate, which was subsequently launched in 1980.[1] This was shortly followed by the introduction of its structural analog, pyrazoxyfen, in 1985.[1] These early discoveries laid the groundwork for a new class of bleaching herbicides.

The 1970s also saw DuPont's development of sulfonylurea herbicides, a class of acetolactate synthase (ALS) inhibitors.[1] The unique physiological function of the pyrazole ring was later incorporated into this class, leading to the development of several successful commercial products.[1]

Throughout the late 20th and early 21st centuries, major agrochemical companies including BASF, Syngenta, and Nissan Chemical Industries have continued to innovate within the pyrazole herbicide space, introducing new active ingredients with improved efficacy, crop selectivity, and weed resistance management profiles. Notable examples include the HPPD inhibitors topramezone and pyrasulfotole, and the ALS inhibitor metazosulfuron.[2][3]

Classification by Mode of Action

Pyrazole herbicides can be broadly categorized into three main classes based on their molecular target:

-

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: These herbicides disrupt the biosynthesis of carotenoids by inhibiting HPPD, a key enzyme in the tyrosine degradation pathway.[1][4] This leads to the bleaching of photosynthetic tissues and eventual plant death.[5]

-

Acetolactate Synthase (ALS) Inhibitors: This class of herbicides targets ALS, the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6][7] Inhibition of this pathway halts protein synthesis and cell division, leading to plant death.

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides block the PPO enzyme, which is involved in the biosynthesis of chlorophyll and heme.[8][9] Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.[10]

Quantitative Data on Herbicidal Activity

The efficacy of pyrazole herbicides varies depending on the specific compound, target weed species, and application rate. The following tables summarize key quantitative data for representative pyrazole herbicides from each class.

Table 1: Herbicidal Activity of Pyrazole HPPD Inhibitors

| Herbicide | Target Weed | IC50 Value (µM) | Application Rate (g ai/ha) | Efficacy (% control) | Reference |

| Topramezone | Setaria faberi | - | - | >90% | [11] |

| Sorghum bicolor | - | - | >90% | [11] | |

| Solanum nigrum | - | - | >90% | [11] | |

| Amaranthus retroflexus | - | 50.4 - 67.5 | >95% | [3] | |

| Chenopodium album | - | 50.4 - 67.5 | >95% | [3] | |

| Echinochloa crus-galli | - | 67.5 | 100% | [3] | |

| Pyrasulfotole | Broadleaf Weeds | - | - | Effective Control | [12][13] |

| Pyrazolynate | - | - | - | - | [1] |

| Pyrazoxyfen | - | 7.5 (in vitro) | - | - | [1] |

Table 2: Herbicidal Activity of Pyrazole ALS Inhibitors

| Herbicide | Target Weed | IC50 Value (µM) | Application Rate (g ai/ha) | Efficacy (% control) | Reference |

| Metazosulfuron | Echinochloa spp. | - | 60-120 | Excellent | [14][15] |

| Annual & Perennial Weeds | - | 60-120 | Excellent | [14][15] |

Table 3: Herbicidal Activity of Pyrazole PPO Inhibitors

| Herbicide | Target Weed | IC50 Value (µM) | Application Rate (g ai/ha) | Efficacy (% control) | Reference |

| Pyraflufen-ethyl | - | - | - | - | [1] |

| Tiafenacil | - | - | - | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and evaluation of pyrazole herbicides.

Synthesis of Pyrazole Herbicides

General Procedure for the Synthesis of 1-Acyl-3-phenyl-pyrazol Benzophenones (HPPD Inhibitor Analogs):

This protocol is adapted from the synthesis of pyrazole benzophenone derivatives.[1]

-

Starting Materials: 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal.

-

Instrumentation: IR, 1H NMR, 13C NMR, and HRMS for characterization. X-ray crystallography for structural determination.

-

Procedure:

-

A series of 1-acyl-3-phenyl-pyrazol benzophenones are synthesized using 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal as starting materials.

-

All compounds are characterized by IR, 1H NMR, 13C NMR, and HRMS.

-

The configuration of a representative compound is determined by X-ray crystallography.

-

Synthesis of Topramezone:

Multiple synthetic routes for topramezone have been described. One common method involves the following key steps:

-

Reaction of 3-[3-halogen-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole with a cyanide source to introduce a cyano group.

-

Hydrolysis of the cyano group to a carboxylic acid.

-

Condensation of the resulting carboxylic acid with 1-methyl-5-hydroxypyrazole, followed by rearrangement to yield topramezone.[16]

Synthesis of Metazosulfuron:

The discovery of metazosulfuron involved the synthesis and evaluation of various pyrazole-5-sulfonylurea derivatives.[14][17]

-

Lead Compound: A pyrazole-5-sulfonylurea derivative with good herbicidal activity and moderate rice selectivity was identified from a compound library.

-

Optimization: The lead compound was optimized by introducing an isoxazoline moiety at the 4-position of the pyrazole ring, which was further modified to a dioxazine ring to enhance efficacy against various weeds.[17]

Herbicidal Activity Assays

Greenhouse Bioassay for Post-emergence Herbicidal Activity:

This protocol is a generalized procedure based on standard greenhouse screening methods.[2][18][19]

-

Plant Preparation: Weed species are grown in pots containing a suitable soil mix in a greenhouse.

-

Herbicide Application: The test compounds are dissolved in an appropriate solvent and applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) at various concentrations (e.g., 150 g ai/ha).

-

Evaluation: Herbicidal injury is visually assessed at specified time points after treatment (e.g., 7, 14, and 21 days) and rated on a scale of 0% (no effect) to 100% (complete kill). Fresh weight or dry weight of the treated plants can also be measured and compared to untreated controls.

In Vitro Enzyme Inhibition Assays

HPPD Inhibition Assay:

This protocol is based on a coupled-enzyme assay.[5][10][20]

-

Principle: The activity of HPPD is monitored by measuring the formation of its product, homogentisate, or by coupling the reaction to a subsequent enzyme and monitoring the change in absorbance of a downstream product.

-

Reagents: Recombinant HPPD enzyme, substrate (4-hydroxyphenylpyruvate), and test compounds.

-

Procedure:

-

The reaction is initiated by adding the substrate to a reaction mixture containing the enzyme and the test compound at various concentrations.

-

The change in absorbance at a specific wavelength (e.g., 310 nm) is monitored over time using a microplate reader.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

ALS Inhibition Assay:

This protocol is based on the colorimetric detection of acetoin.[21][22][23]

-

Principle: ALS catalyzes the formation of acetolactate, which is then decarboxylated to acetoin. Acetoin reacts with creatine and α-naphthol to form a colored complex that can be measured spectrophotometrically.

-

Reagents: Recombinant or purified ALS enzyme, pyruvate, thiamine pyrophosphate (TPP), MgCl2, and the test compounds.

-

Procedure:

-

The enzyme reaction is carried out in the presence of varying concentrations of the inhibitor.

-

The reaction is stopped, and the acetolactate is converted to acetoin.

-

The colorimetric reagents are added, and the absorbance is measured at approximately 525 nm.

-

The IC50 value is determined from the dose-response curve.

-

PPO Inhibition Assay:

This protocol is based on the spectrophotometric or fluorometric measurement of protoporphyrin IX formation.[1][6][24]

-

Principle: PPO catalyzes the oxidation of protoporphyrinogen IX to the fluorescent protoporphyrin IX. The rate of this reaction can be monitored by the increase in fluorescence or absorbance.

-

Reagents: Isolated chloroplasts or mitochondria (as a source of PPO), protoporphyrinogen IX, and the test compounds.

-

Procedure:

-

The reaction is initiated by adding the substrate to the enzyme preparation in the presence of the inhibitor.

-

The increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance is measured over time.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of Pyrazole Herbicides

The following diagrams illustrate the biochemical pathways targeted by the three main classes of pyrazole herbicides.

Caption: HPPD inhibitor signaling pathway.

Caption: ALS inhibitor signaling pathway.

Caption: PPO inhibitor signaling pathway.

Experimental Workflow for Pyrazole Herbicide Discovery

The discovery and development of a new pyrazole herbicide is a multi-stage process that can take over a decade. The following diagram illustrates a typical workflow.

Caption: Agrochemical discovery workflow.

Conclusion

Pyrazole herbicides represent a significant and enduring class of crop protection agents. Their diverse modes of action and the potential for chemical modification have enabled the development of products that address key challenges in weed management, including herbicide resistance. This technical guide has provided a comprehensive overview of the history, discovery, and technical aspects of pyrazole herbicides, with the aim of supporting continued research and innovation in this critical area of agrochemical science.

References

- 1. TOPRAMEZONE synthesis - chemicalbook [chemicalbook.com]

- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Investigating the efficacy of metazosulfuron herbicide (Ginga, WG 33%) in controlling rice weeds in transplanting system [ijws.areeo.ac.ir]

- 5. Inhibitory effect and molecular mechanism on polyphenol oxidase by ultraviolet-C and L-cysteine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Preparation method of topramezone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104693195A - Preparation method of topramezone - Google Patents [patents.google.com]

- 11. CN112125898B - Preparation method of topramezone - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Development of a novel herbicide, metazosulfuron [jstage.jst.go.jp]

- 15. Development of a novel herbicide, metazosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topramezone intermediate and topramezone preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 17. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. biogot.com [biogot.com]

- 23. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts [foodandnutritionjournal.org]

Probing the Subterranean Fate of Pyrazoxyfen: A Technical Guide to its Soil Degradation Pathway

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the degradation pathway of the herbicide Pyrazoxyfen in the soil environment. Due to a notable gap in publicly available research specific to Pyrazoxyfen's soil metabolism, this document synthesizes known information, proposes a putative degradation pathway based on its chemical structure, and offers detailed experimental protocols to facilitate further scientific inquiry.

Introduction to Pyrazoxyfen and its Environmental Significance

Pyrazoxyfen is a selective herbicide belonging to the pyrazole class of chemicals. Its efficacy in controlling a range of broadleaf weeds makes it a valuable tool in agriculture. However, the fate of Pyrazoxyfen upon its introduction into the soil ecosystem is a critical aspect of its environmental risk assessment. Understanding its degradation pathway—the series of chemical transformations it undergoes—is paramount for predicting its persistence, potential for groundwater contamination, and the formation of any biologically active metabolites.

The Known Metabolic Transformation in Planta

While the complete soil degradation pathway of Pyrazoxyfen remains to be fully elucidated, research into its metabolism in plants provides a crucial starting point. In plant tissues, Pyrazoxyfen is known to be metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole . This metabolite is considered the active herbicidal principle, responsible for the compound's phytotoxic effects. It is highly probable that this key metabolite is a central intermediate in the soil degradation pathway as well.

Proposed Degradation Pathway of Pyrazoxyfen in Soil

Based on the chemical structure of Pyrazoxyfen and its known plant metabolite, a putative degradation pathway in soil is proposed. This pathway involves a combination of biotic (microbial) and abiotic (hydrolysis, photolysis) processes. The primary transformation is likely the cleavage of the ether linkage, followed by further degradation of the resulting pyrazole and benzoyl moieties.

Quantitative Data on Pyrazoxyfen Degradation

Currently, there is a lack of published quantitative data on the degradation kinetics of Pyrazoxyfen in soil. To guide future research, the following tables illustrate how such data should be structured for clarity and comparative analysis. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Half-life (DT₅₀) of Pyrazoxyfen in Different Soil Types

| Soil Type | pH | Organic Matter (%) | DT₅₀ (days) at 25°C |

| Sandy Loam | 6.5 | 1.8 | 25 |

| Clay Loam | 7.2 | 3.5 | 40 |

| Silt Loam | 5.8 | 2.5 | 32 |

Table 2: Hypothetical Concentration of Pyrazoxyfen and its Primary Metabolite Over Time in Sandy Loam Soil

| Time (days) | Pyrazoxyfen (mg/kg) | 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (mg/kg) |

| 0 | 1.00 | 0.00 |

| 7 | 0.65 | 0.25 |

| 14 | 0.42 | 0.38 |

| 30 | 0.18 | 0.20 |

| 60 | 0.05 | 0.08 |

| 90 | <0.01 | 0.02 |

Experimental Protocols for Studying Pyrazoxyfen Degradation in Soil

To address the existing data gap, a robust and standardized experimental approach is necessary. The following protocols are based on established guidelines from regulatory bodies such as the OECD and EPA for pesticide environmental fate studies.

Soil Collection and Characterization

-

Soil Sampling : Collect topsoil (0-20 cm depth) from a location with no prior history of Pyrazoxyfen application.

-

Sample Preparation : Air-dry the soil, remove stones and plant debris, and sieve through a 2 mm mesh.

-

Soil Characterization : Analyze the soil for key physicochemical properties including pH, organic carbon content, particle size distribution (sand, silt, clay), cation exchange capacity (CEC), and microbial biomass.

Aerobic Soil Metabolism Study

This study aims to determine the rate and pathway of Pyrazoxyfen degradation under aerobic conditions.

-

Test Substance : Utilize radiolabeled ([¹⁴C]) Pyrazoxyfen (labeled on the pyrazole or phenyl ring) to enable a mass balance and track the formation of metabolites.

-

Application : Treat the prepared soil with a solution of [¹⁴C]-Pyrazoxyfen at a concentration relevant to its agricultural application rate.

-

Incubation : Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 50-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Volatile Trapping : Pass a stream of air through the incubation flasks and then through trapping solutions (e.g., ethylene glycol for organic volatiles and potassium hydroxide for CO₂) to capture any volatile degradation products.

-

Sampling : Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction : Extract Pyrazoxyfen and its metabolites from the soil samples using an appropriate solvent or combination of solvents (e.g., acetonitrile/water).

-

Analysis : Analyze the soil extracts and trapping solutions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products. Total radioactivity in each fraction should be determined by Liquid Scintillation Counting (LSC).

-

Data Analysis : Calculate the dissipation half-life (DT₅₀) of Pyrazoxyfen using appropriate kinetic models. Determine the concentration of major metabolites over time.

Abiotic Degradation Studies

To distinguish between microbial and chemical degradation, hydrolysis and photolysis studies should be conducted.

-

Hydrolysis Study : Incubate [¹⁴C]-Pyrazoxyfen in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) in the dark at a constant temperature. Analyze samples at various time points to determine the rate of hydrolytic degradation.

-

Photolysis Study : Expose a thin layer of [¹⁴C]-Pyrazoxyfen-treated sterile soil to a light source that simulates natural sunlight. Include dark controls to differentiate between photolytic and other abiotic degradation processes. Analyze soil samples over time to determine the rate of photodegradation.

Identification of Degrading Microorganisms

-

Enrichment Culture : Inoculate a mineral salt medium containing Pyrazoxyfen as the sole carbon source with soil known to have been exposed to the herbicide.

-

Isolation and Identification : Isolate individual bacterial and fungal colonies that show growth. Identify the isolates using morphological and molecular techniques (e.g., 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi).

-

Degradation Assay : Confirm the degradation ability of the isolated microorganisms by incubating them in a liquid culture with Pyrazoxyfen and analyzing the decrease in the parent compound and the formation of metabolites over time.

Conclusion and Future Directions

The soil degradation pathway of Pyrazoxyfen is a critical area that requires further investigation to ensure its safe and sustainable use in agriculture. The proposed pathway and detailed experimental protocols in this guide provide a framework for researchers to systematically address the current knowledge gaps. Future research should focus on:

-

The definitive identification of soil metabolites of Pyrazoxyfen and its primary plant metabolite.

-

The isolation and characterization of microbial species responsible for its biodegradation.

-

The determination of degradation kinetics under a variety of soil and environmental conditions.

By undertaking such studies, the scientific community can build a comprehensive understanding of the environmental fate of Pyrazoxyfen, contributing to informed regulatory decisions and the development of best management practices.

Ecotoxicological Profile of Pyrazoxyfen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

Pyrazoxyfen is a selective, systemic herbicide belonging to the benzoylpyrazole class of compounds. Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to the bleaching of susceptible plant species. While effective as a herbicide, a thorough understanding of its ecotoxicological profile is crucial for assessing its environmental risk. This technical guide provides a comprehensive overview of the known ecotoxicological data for Pyrazoxyfen, including its effects on aquatic and terrestrial organisms, its environmental fate, and its potential for endocrine disruption. The information is presented to aid researchers and professionals in evaluating its environmental impact and in the development of related compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethan-1-one | [1](--INVALID-LINK--) |

| CAS Number | 71561-11-0 | [1](--INVALID-LINK--) |

| Chemical Formula | C₂₀H₁₆Cl₂N₂O₃ | [1](--INVALID-LINK--) |

| Molecular Weight | 415.27 g/mol | [1](--INVALID-LINK--) |

| Appearance | White crystalline solid | [1](--INVALID-LINK--) |

| Water Solubility | 0.9 mg/L (20 °C) | [1](--INVALID-LINK--) |

| LogP (octanol-water partition coefficient) | 3.7 | [1](--INVALID-LINK--) |

| Vapor Pressure | 1.3 x 10⁻⁸ Pa (25 °C) | [1](--INVALID-LINK--) |

Mode of Action

Pyrazoxyfen's herbicidal activity stems from its ability to inhibit the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical for the biosynthesis of plastoquinone and tocopherol, which are essential components for carotenoid production. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD leads to a depletion of these protective molecules, resulting in the characteristic bleaching symptoms in susceptible plants as chlorophyll is destroyed by sunlight.

Interestingly, research has shown that Pyrazoxyfen itself is a relatively weak inhibitor of HPPD. In plant tissues, it is metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DCHMHP), which is a much more potent inhibitor of the enzyme. This metabolic activation is a key feature of Pyrazoxyfen's mode of action.

The IC50 values for the inhibition of HPPD are as follows:

-

Pyrazoxyfen: 7.5 µM

-

DCHMHP (metabolite): 13 nM

This indicates that the metabolite is approximately 577 times more active in inhibiting the target enzyme.

Ecotoxicological Data

Quantitative data on the ecotoxicity of Pyrazoxyfen is limited in publicly available literature. The following tables summarize the available information. It is important to note that for many standard indicator species, specific LC50, EC50, or NOEC values have not been identified in the conducted research.

Aquatic Toxicity

The University of Hertfordshire's Pesticide Properties Database (PPDB) provides a qualitative hazard alert for Pyrazoxyfen, indicating moderate acute ecotoxicity to fish and Daphnia. However, specific quantitative data from standardized tests are not provided.[1](--INVALID-LINK--)

| Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline | Reference |

| Fish (Species not specified) | 96h LC50 | Moderate toxicity (qualitative) | 96 hours | OECD 203 (assumed) | [1](--INVALID-LINK--) |

| Daphnia magna | 48h EC50 | Moderate toxicity (qualitative) | 48 hours | OECD 202 (assumed) | [1](--INVALID-LINK--) |

| Algae (Species not specified) | 72h EC50 | Data not available | 72 hours | OECD 201 (assumed) |

Terrestrial Toxicity

Data on the toxicity of Pyrazoxyfen to terrestrial organisms is sparse.

| Organism | Endpoint | Value | Exposure | Test Guideline | Reference |

| Birds (Species not specified) | Acute Oral LD50 | Data not available | - | OECD 223 (assumed) | |

| Earthworm (Eisenia fetida) | 14d LC50 | Data not available | 14 days | OECD 207 (assumed) | |

| Honeybee (Apis mellifera) | Acute Contact LD50 | Data not available | 48 hours | OECD 214 (assumed) | |

| Honeybee (Apis mellifera) | Acute Oral LD50 | Data not available | 48 hours | OECD 213 (assumed) | |

| Mammals (Rat) | Acute Oral LD50 | Moderate toxicity (qualitative) | - | OECD 401/420/423 (assumed) | [1](--INVALID-LINK--) |

Effects on Non-Target Plants

As an HPPD inhibitor herbicide, Pyrazoxyfen has the potential to affect non-target terrestrial and aquatic plants. However, specific data from vegetative vigor and seedling emergence studies were not found in the public domain.

| Test Type | Species | Endpoint | Value | Test Guideline | Reference |

| Seedling Emergence | (e.g., Avena sativa, Brassica napus) | ER50 | Data not available | OECD 208 | |

| Vegetative Vigor | (e.g., Solanum lycopersicum, Zea mays) | ER50 | Data not available | OECD 227 |

Environmental Fate and Behavior

Environmental Fate

Pyrazoxyfen is classified as slightly mobile in soil, with a medium potential for particle-bound transport.[1](--INVALID-LINK--) Its persistence in the environment is influenced by factors such as soil type, microbial activity, and sunlight.

| Compartment | Parameter | Value | Conditions | Reference |

| Soil | DT50 (Half-life) | Data not available | Aerobic | |

| Water | Hydrolysis DT50 | Stable | pH 5-9 | |

| Water | Photolysis DT50 | Data not available | ||

| Bioaccumulation | BCF | Data not available |

Degradation Pathway

As previously mentioned, Pyrazoxyfen undergoes metabolism in plants to form the more herbicidally active compound DCHMHP. It is likely that similar degradation pathways occur in soil and water through microbial action. The ecotoxicological profile of these degradation products is a critical area for further research.

Potential for Endocrine Disruption

Pyrazoxyfen has been identified as a potential endocrine-disrupting chemical.[2](--INVALID-LINK--) Endocrine disruptors can interfere with the hormonal systems of organisms, leading to a variety of adverse effects. However, specific studies utilizing standardized assays, such as those in the US EPA's Endocrine Disruptor Screening Program (EDSP), to confirm and characterize the endocrine-disrupting potential of Pyrazoxyfen were not found in the reviewed literature. The EDSP includes a battery of in vitro and in vivo assays designed to assess potential interactions with the estrogen, androgen, and thyroid hormone systems.

Experimental Protocols

Detailed experimental protocols for the ecotoxicological testing of Pyrazoxyfen are not publicly available. However, such studies would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the standard protocols relevant to the data presented in this guide.

Aquatic Toxicity Testing

-

OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50). Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This is a 48-hour test to determine the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50).

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test measures the effect of a substance on the growth of a selected species of algae. The endpoint is the concentration that causes a 50% reduction in growth (EC50).

Terrestrial Toxicity Testing

-

OECD 223: Avian Acute Oral Toxicity Test: This test is designed to determine the acute oral toxicity (LD50) of a substance to birds, typically quail or duck species.

-

OECD 207: Earthworm, Acute Toxicity Test: This 14-day test evaluates the lethal effects of a substance on adult earthworms in an artificial soil, determining the LC50.

-

OECD 213 & 214: Honeybees, Acute Oral and Contact Toxicity Tests: These guidelines describe 48-hour laboratory tests to determine the dose of a substance that is lethal to 50% of adult honeybees through oral ingestion (LD50) or direct contact.

Endocrine Disruptor Screening

The US EPA's Endocrine Disruptor Screening Program (EDSP) provides a framework for evaluating the potential of a substance to interact with the endocrine system. It is a two-tiered program:

-

Tier 1: A battery of in vitro and in vivo screening assays to identify substances that have the potential to interact with the estrogen, androgen, or thyroid hormone systems.

-

Tier 2: More complex in vivo tests to characterize any adverse endocrine-related effects and establish a dose-response relationship.

HPPD Inhibition Assay

The inhibitory activity of Pyrazoxyfen and its metabolites on the HPPD enzyme is typically determined using an in vitro enzyme assay. A general protocol involves:

-

Preparation of Reagents: This includes the HPPD enzyme (recombinant or purified from a plant source), the substrate 4-hydroxyphenylpyruvate, and the test compounds (Pyrazoxyfen and DCHMHP) at various concentrations.

-

Enzyme Reaction: The enzyme, substrate, and test compound are incubated together under controlled conditions (e.g., temperature, pH).

-

Detection of Product: The rate of the enzymatic reaction is monitored by measuring the formation of the product, homogentisate. This can be done spectrophotometrically.

-

Calculation of IC50: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Conclusion and Future Research

The available data on the ecotoxicological profile of Pyrazoxyfen is limited, particularly in the public domain. While its mode of action as an HPPD inhibitor is well-understood, and its herbicidal efficacy is established, a comprehensive environmental risk assessment is hampered by the lack of quantitative toxicity data for a wide range of non-target organisms.

Future research should focus on:

-

Conducting standardized ecotoxicity studies to determine the LC50, EC50, and NOEC values for Pyrazoxyfen and its primary metabolite, DCHMHP, in key aquatic and terrestrial indicator species.

-

Investigating the potential for endocrine disruption through a battery of validated in vitro and in vivo assays.

-

Assessing the effects on non-target plants, including seedling emergence and vegetative vigor, to understand the risk to biodiversity in agricultural landscapes.

-

Elucidating the complete environmental fate and degradation pathways of Pyrazoxyfen in different environmental compartments to identify any persistent or toxic metabolites.

A more complete dataset in these areas will allow for a more robust and accurate assessment of the environmental risks associated with the use of Pyrazoxyfen.

References

Pyrazoxyfen: A Pro-Herbicide Mechanism Targeting Carotenoid Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrazoxyfen is a selective, systemic herbicide notable for its pro-herbicide mechanism of action. It is applied in its inactive form and subsequently metabolized within target plants into a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of essential compounds, leading to the characteristic bleaching of plant tissues and eventual death. This technical guide provides a comprehensive overview of the activation, mode of action, and experimental validation of Pyrazoxyfen's herbicidal properties, intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

Pyrazoxyfen, a member of the pyrazole class of herbicides, is widely utilized for the control of annual and perennial weeds in paddy rice cultivation.[1][2][3] Its efficacy is rooted in its nature as a pro-herbicide, a compound that undergoes metabolic activation within the target organism to exert its phytotoxic effects. This targeted activation contributes to its selectivity, a desirable trait in modern agricultural chemistry. The herbicidal activity of Pyrazoxyfen is not inherent to the parent molecule but is realized upon its conversion to the active metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DTP).[1][2][3] DTP is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the carotenoid biosynthesis pathway.[1][2][3] This guide will delve into the molecular mechanisms underpinning Pyrazoxyfen's pro-herbicide nature, its mode of action, and the experimental methodologies used to elucidate these processes.

Pro-Herbicide Activation and Metabolism

Pyrazoxyfen is absorbed by the roots and young stems of plants and is systemically translocated.[4] The conversion of Pyrazoxyfen to its herbicidally active form, DTP, is a critical step in its mode of action. While Pyrazoxyfen itself is considerably stable in aqueous solutions, it is metabolized within plant tissues.[2][3] This metabolic conversion is believed to be an enzymatic hydrolysis reaction. The specific enzymes responsible for this bioactivation in plants are thought to be from the cytochrome P450 monooxygenase and hydrolase families, which are known to be involved in the metabolism of various xenobiotics.[5][6]

The rate of this metabolic activation can vary between different plant species, which is a key factor in the herbicide's selectivity. Tolerant crops like rice are thought to either metabolize Pyrazoxyfen at a slower rate or more effectively detoxify the active DTP metabolite compared to susceptible weed species such as barnyardgrass (Echinochloa crus-galli). However, specific quantitative data on the differential metabolism rates between crop and weed species remains an area of active research.

Mechanism of Action: HPPD Inhibition

The active metabolite of Pyrazoxyfen, DTP, targets and inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a non-heme iron(II)-dependent dioxygenase that plays a crucial role in the catabolism of tyrosine.[7] Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[7]

The inhibition of HPPD by DTP disrupts a vital biochemical pathway with several downstream consequences:

-

Depletion of Plastoquinone and Tocopherol: Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Tocopherols are important antioxidants that protect the photosynthetic apparatus from oxidative damage.

-

Inhibition of Carotenoid Biosynthesis: The depletion of plastoquinone leads to the indirect inhibition of phytoene desaturase, halting the production of carotenoids.

-

Photooxidative Damage: Carotenoids play a critical role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching or whitening of the plant tissues.

-

Cessation of Photosynthesis and Plant Death: The destruction of chlorophyll and the disruption of the photosynthetic electron transport chain ultimately lead to the cessation of photosynthesis, starvation, and the death of the plant.

This cascade of events is visually represented in the signaling pathway diagram below.

Quantitative Data

The inhibitory activity of Pyrazoxyfen and its active metabolite, DTP, against the HPPD enzyme has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

| Compound | Target Enzyme | IC50 Value | Reference |

| Pyrazoxyfen | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 7.5 µM | [2][3] |

| 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DTP) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 13 nM | [2][3] |

| Pyrazolate | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 52 nM | [2][3] |

Table 1: In vitro inhibitory activity of Pyrazoxyfen, its active metabolite (DTP), and the related herbicide Pyrazolate against the HPPD enzyme.

The significantly lower IC50 value of DTP compared to Pyrazoxyfen confirms that the metabolite is the primary active principle responsible for the herbicidal effect.

Experimental Protocols

In Vitro HPPD Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against the HPPD enzyme.

Objective: To measure the IC50 value of a test compound against HPPD.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Test compounds (Pyrazoxyfen, DTP) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

-

Substrate: 4-hydroxyphenylpyruvate (HPP)

-

Cofactor: Ascorbate

-

Spectrophotometer or plate reader capable of measuring absorbance at 318 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the HPPD enzyme, test compounds, HPP, and ascorbate in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, ascorbate, and varying concentrations of the test compound. Include control wells with solvent only (no inhibitor) and blank wells (no enzyme).

-

Enzyme Addition: Add the HPPD enzyme solution to all wells except the blanks.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the HPP substrate to all wells.

-

Measurement: Immediately begin monitoring the increase in absorbance at 318 nm over time. This absorbance corresponds to the formation of the product, homogentisate.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Metabolism and Herbicidal Efficacy Study

This protocol describes a general workflow for studying the metabolism of Pyrazoxyfen in plants and evaluating its herbicidal efficacy.

Objective: To determine the rate of conversion of Pyrazoxyfen to DTP in different plant species and assess its impact on plant growth.

Materials:

-

Seeds of a crop species (e.g., rice, Oryza sativa) and a weed species (e.g., barnyardgrass, Echinochloa crus-galli)

-

Potting soil and growth chamber or greenhouse facilities

-

Pyrazoxyfen and DTP analytical standards

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Plant Growth: Grow the selected plant species from seed in pots under controlled environmental conditions.

-

Herbicide Application: At a specific growth stage (e.g., two-leaf stage), treat the plants with a defined concentration of Pyrazoxyfen, applied either to the soil or as a foliar spray. Include an untreated control group.

-

Time-Course Sampling: Harvest plant tissues (roots and shoots separately) at various time points after treatment (e.g., 0, 6, 12, 24, 48, and 72 hours).

-

Extraction of Pyrazoxyfen and Metabolites: a. Immediately freeze the collected plant tissues in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetonitrile/water mixture). c. Centrifuge the homogenate to pellet the solid debris. d. Collect the supernatant containing Pyrazoxyfen and its metabolites. e. The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

-

HPLC Analysis: a. Analyze the cleaned-up extracts using a validated HPLC method to separate and quantify Pyrazoxyfen and DTP. b. Use analytical standards to create calibration curves for accurate quantification.

-

Herbicidal Efficacy Assessment: a. At a later time point (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal effects, such as bleaching, growth inhibition, and mortality. b. Quantify the herbicidal efficacy by measuring parameters like plant height, fresh weight, and dry weight. c. Calculate the GR50 (the concentration of herbicide required to reduce plant growth by 50%) for each species.

-

Data Analysis: Correlate the concentration of DTP in the plant tissues over time with the observed herbicidal symptoms to establish a relationship between bioactivation and phytotoxicity.

Visualizations

Caption: Metabolic activation of Pyrazoxyfen and its inhibitory effect on the carotenoid biosynthesis pathway.

Caption: General experimental workflow for investigating the pro-herbicide mechanism of Pyrazoxyfen.

Conclusion

Pyrazoxyfen serves as a compelling example of a pro-herbicide, where its phytotoxic potential is unlocked through metabolic activation within the target plant. Its conversion to the active metabolite, DTP, and the subsequent potent inhibition of the HPPD enzyme, provides a clear and effective mechanism for weed control. The disruption of carotenoid biosynthesis leads to visually distinct bleaching symptoms, a hallmark of this class of herbicides. Understanding the intricacies of its activation, the specifics of its enzymatic inhibition, and the differential metabolism between crops and weeds is paramount for its effective and safe use in agriculture. Further research focusing on the precise identification of the activating enzymes and a more detailed quantification of metabolic rates in various species will undoubtedly contribute to the development of even more selective and efficient herbicidal solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 4. Pyrazoxyfen (Ref: SL 49) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of Plant Material Enzymatic Hydrolysis and Extraction Conditions on the Polyphenolic Profiles and Antioxidant Activity of Extracts: A Green and Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Biosynthesis of Pyrazoxyfen Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract